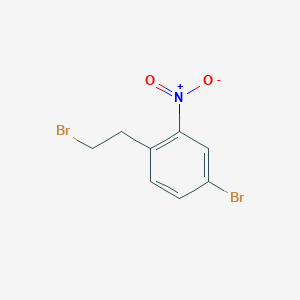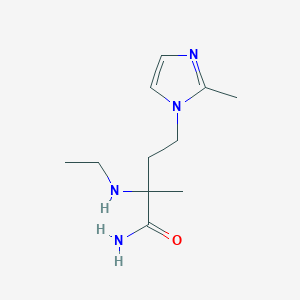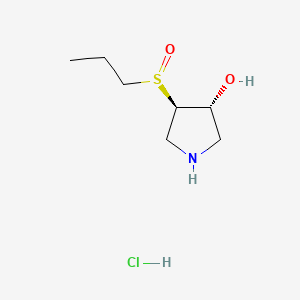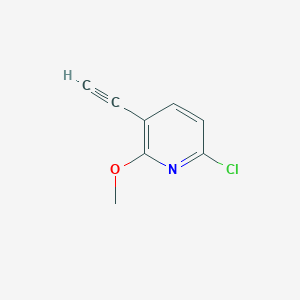
4-Bromo-1-(2-bromoethyl)-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(2-bromoethyl)-2-nitrobenzene: is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a nitro group, and a bromoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene typically involves the bromination of 1-(2-bromoethyl)-2-nitrobenzene. This can be achieved through the following steps:
Nitration: Benzene is first nitrated to form nitrobenzene.
Bromination: Nitrobenzene is then brominated to form 1-bromo-2-nitrobenzene.
Alkylation: 1-bromo-2-nitrobenzene undergoes alkylation with ethylene dibromide to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atoms in 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: 4-Bromo-1-(2-bromoethyl)-2-aminobenzene.
Oxidation: Various oxidized derivatives depending on the conditions used.
Applications De Recherche Scientifique
Chemistry: 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene is used as an intermediate in organic synthesis. It can be used to synthesize more complex molecules and is a valuable building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry. Researchers explore its derivatives for potential therapeutic applications.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a versatile intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromine atoms are attached.
Reduction: The nitro group is reduced to an amino group through the transfer of electrons, typically facilitated by a catalyst.
Oxidation: The nitro group undergoes further oxidation, involving the transfer of oxygen atoms to form different functional groups.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(2-bromoethyl)benzene: Similar structure but lacks the nitro group.
4-Bromo-1-(2-chloroethyl)-2-nitrobenzene: Similar structure but with a chloroethyl group instead of a bromoethyl group.
4-Nitro-1-(2-bromoethyl)benzene: Similar structure but lacks the second bromine atom.
Uniqueness: 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene is unique due to the presence of both bromine atoms and the nitro group, which confer specific reactivity and potential applications in various fields. The combination of these functional groups makes it a versatile intermediate in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C8H7Br2NO2 |
|---|---|
Poids moléculaire |
308.95 g/mol |
Nom IUPAC |
4-bromo-1-(2-bromoethyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H7Br2NO2/c9-4-3-6-1-2-7(10)5-8(6)11(12)13/h1-2,5H,3-4H2 |
Clé InChI |
LMTOSNDIDOANSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid](/img/structure/B13524179.png)
![Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride](/img/structure/B13524181.png)

![5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B13524185.png)
![4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13524189.png)

![2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride](/img/structure/B13524206.png)
![Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate](/img/structure/B13524211.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one](/img/structure/B13524222.png)



